

# 2-(4-Chlorophenyl)-3-methylpyridine CAS number and synonyms

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylpyridine

CAS No.: 101419-77-6

Cat. No.: B1355293

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-3-methylpyridine**

## Abstract

This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)-3-methylpyridine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its core identifiers, including its CAS number and synonyms, physicochemical properties, and plausible synthetic routes. Furthermore, it explores the compound's potential applications, particularly as a structural scaffold in drug discovery, drawing parallels with established pharmacologically active molecules. The guide includes detailed, field-proven insights into synthetic methodologies, presented through step-by-step protocols and explanatory diagrams to ensure both technical accuracy and practical utility for researchers in the field.

## Core Identification and Physicochemical Properties

The foundational step in the rigorous study of any chemical entity is its unambiguous identification. **2-(4-Chlorophenyl)-3-methylpyridine** is a biaryl compound featuring a pyridine

ring substituted with a methyl group and a 4-chlorophenyl group.

## Nomenclature and Registration

- **Primary CAS Number:** The most critical identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, which is 101419-77-6[1]. This number is universally recognized and ensures precise identification in databases and literature.
- **IUPAC Name:** The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is **2-(4-chlorophenyl)-3-methylpyridine**[1].
- **Synonyms:** While no common trivial names are widely used, it may be referred to by variations of its systematic name.

## Key Physicochemical Data

A summary of the essential physicochemical properties is provided in Table 1. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source
CAS Number	101419-77-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN	[1]
Molecular Weight	203.67 g/mol	[2]
Canonical SMILES	<chem>CC1=CC=CN=C1C1=CC=C(Cl)C=C1</chem>	[1]
InChI Key	ZNCQGNQUBPMASM-UHFFFAOYSA-N	[1]
IUPAC Name	2-(4-chlorophenyl)-3-methylpyridine	[1]

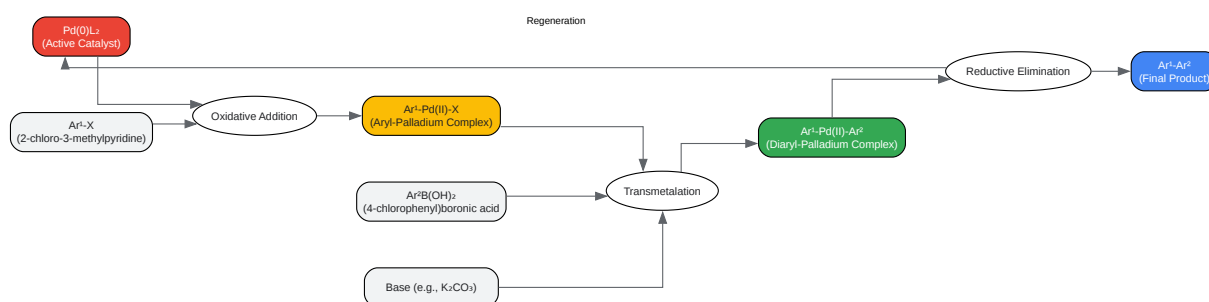
## Synthesis and Mechanism: A Mechanistic Perspective

While specific documented syntheses for **2-(4-Chlorophenyl)-3-methylpyridine** are not abundant in foundational literature, its structure lends itself to well-established synthetic strategies, particularly palladium-catalyzed cross-coupling reactions. The choice of this methodology is based on its high efficiency, functional group tolerance, and versatility in constructing C-C bonds between aryl halides and organoboron compounds (Suzuki-Miyaura coupling).

## Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to synthesize **2-(4-Chlorophenyl)-3-methylpyridine** involves the coupling of a halogenated pyridine derivative with a boronic acid. In this case, the reaction would proceed between 2-chloro-3-methylpyridine and (4-chlorophenyl)boronic acid.

The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the desired product and regenerate the catalyst.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Potential Applications in Drug Discovery

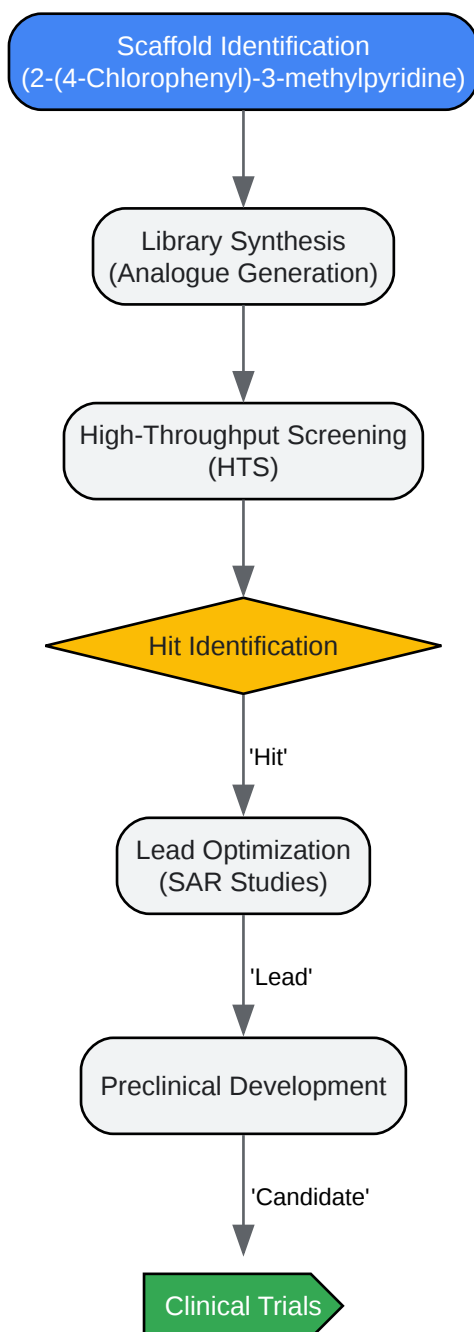
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The diarylpyridine motif, as seen in **2-(4-Chlorophenyl)-3-methylpyridine**, is of particular interest for its potential to modulate a wide range of biological targets.

### A Scaffold for Novel Therapeutics

Structurally related compounds serve as key intermediates in the synthesis of potent pharmacological agents. For instance, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine is a crucial precursor for Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties[3]. This structural similarity suggests that **2-(4-Chlorophenyl)-3-methylpyridine** could serve as a valuable starting point or core scaffold for developing new drug candidates, potentially targeting G-protein coupled receptors (GPCRs) or kinases. The introduction of the methyl group at the 3-position can provide steric hindrance that may influence binding selectivity and metabolic stability.

### Conceptual Drug Discovery Workflow

The journey from a chemical scaffold to a viable drug candidate is a multi-step process. The diagram below outlines a typical workflow for leveraging a novel scaffold like **2-(4-Chlorophenyl)-3-methylpyridine**.



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Caption: Conceptual workflow for drug discovery using a novel scaffold.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized yet robust procedure for the synthesis of **2-(4-Chlorophenyl)-3-methylpyridine**, adapted from standard palladium-catalyzed cross-coupling

methodologies.

Disclaimer: This protocol should only be performed by qualified personnel in a properly equipped laboratory, with all appropriate safety precautions in place.

## Materials and Reagents

- 2-Chloro-3-methylpyridine (1.0 eq)
- (4-Chlorophenyl)boronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.04 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Step-by-Step Procedure

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methylpyridine, (4-chlorophenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.

- Heating: Immerse the flask in a preheated oil bath and reflux the mixture (typically at 80-100 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure **2-(4-Chlorophenyl)-3-methylpyridine**.

## Conclusion

**2-(4-Chlorophenyl)-3-methylpyridine**, identified by CAS number 101419-77-6, represents a valuable molecular scaffold for both pharmaceutical and material science applications. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling reaction. The structural similarity of its core to known bioactive molecules underscores its potential as a foundational element in the design of novel therapeutics. This guide provides the essential technical information and procedural insights required for researchers to effectively synthesize and explore the potential of this promising compound.

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